molecular formula C9H14N4O B14488415 2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide

2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide

Cat. No.: B14488415
M. Wt: 194.23 g/mol
InChI Key: RPWRVUSVCPHKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide is an organic compound that features a pyrrole ring substituted with two methyl groups and a hydrazinylidenemethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide typically involves the reaction of 2,5-dimethylpyrrole with hydrazine derivatives under specific conditions. One common method includes the reaction of 2,5-dimethylpyrrole with bromoethane to generate an intermediate, which is then reacted with hydrazine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, hydride reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol, dimethylformamide, and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while oxidation reactions can produce oxides .

Scientific Research Applications

2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s biological activity is of interest for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the synthesis of drugs and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide is unique due to its specific substitution pattern and the presence of the hydrazinylidenemethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide

InChI

InChI=1S/C9H14N4O/c1-7-3-4-8(2)13(7)5-9(14)11-6-12-10/h3-4,6H,5,10H2,1-2H3,(H,11,12,14)

InChI Key

RPWRVUSVCPHKLY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1CC(=O)N/C=N/N)C

Canonical SMILES

CC1=CC=C(N1CC(=O)NC=NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.